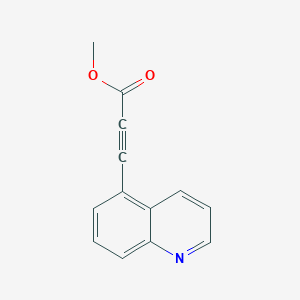
Methyl 3-(quinolin-5-yl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(quinolin-5-yl)propiolate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, and its derivatives are known for their diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(quinolin-5-yl)propiolate typically involves the reaction of quinoline derivatives with propiolic acid or its esters. One common method is the cycloaddition reaction of quinoline derivatives with methyl propiolate in the presence of a base such as sodium hydride in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-(quinolin-5-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as quinoline-5-carboxylic acids, quinoline-5-alcohols, and substituted quinolines.
科学的研究の応用
Methyl 3-(quinolin-5-yl)propiolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-(quinolin-5-yl)propiolate is primarily related to its interactions with biological targets. The quinoline ring system can intercalate with DNA, inhibit enzymes, and interact with various cellular receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, quinoline, shares the core structure but lacks the propiolate ester group.
Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate: A similar compound with an indolizine ring fused to the quinoline system.
Quinolinyl-pyrazoles: Compounds that combine quinoline with a pyrazole ring, exhibiting different pharmacological properties.
Uniqueness
Methyl 3-(quinolin-5-yl)propiolate is unique due to the presence of the propiolate ester group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
methyl 3-quinolin-5-ylprop-2-ynoate |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)8-7-10-4-2-6-12-11(10)5-3-9-14-12/h2-6,9H,1H3 |
InChIキー |
VIIDSJLTFMLRDC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1=C2C=CC=NC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


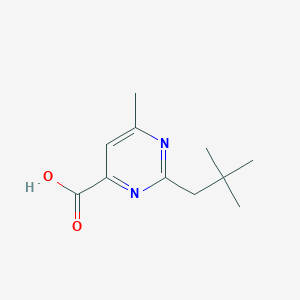
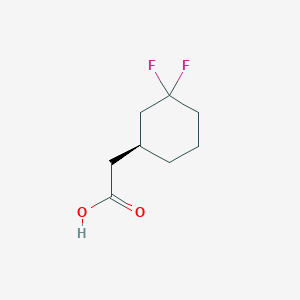
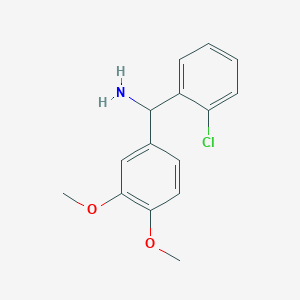
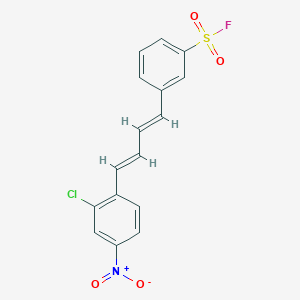
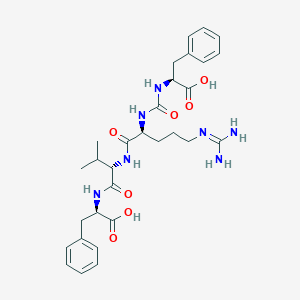
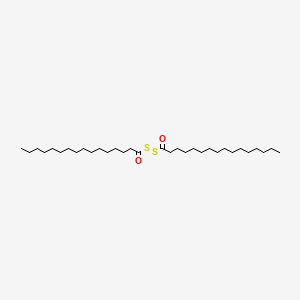
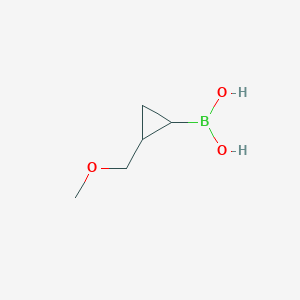
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
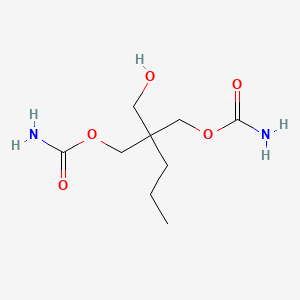
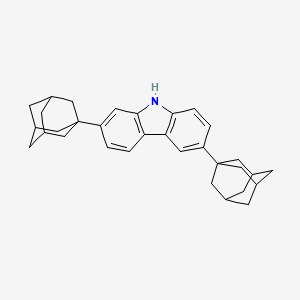
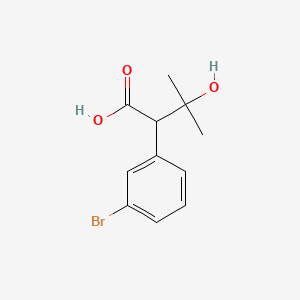
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
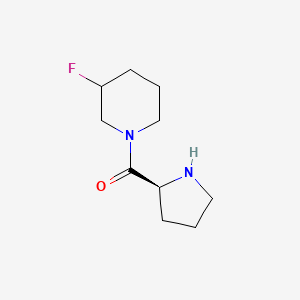
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
